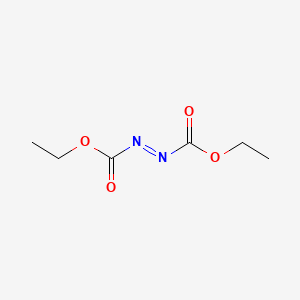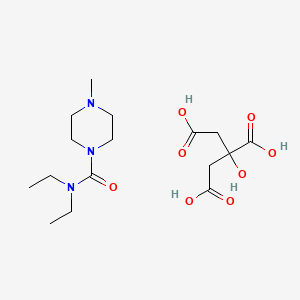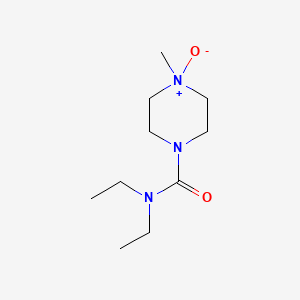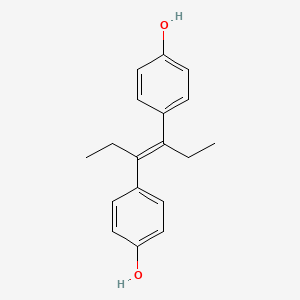
Dihydrojasmon
Übersicht
Beschreibung
Dihydrojasmone is an aroma compound with the chemical formula C₁₁H₁₈O . It is known for its fruity, jasmine-like odor with woody and herbal undertones. This compound is widely used in the perfume industry for its pleasant scent and is found naturally in citrus and bergamot orange oil .
Wissenschaftliche Forschungsanwendungen
Dihydrojasmon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise beeinflusst this compound bei antimykotischen Anwendungen die Funktionalität der Pilz-Plasmamembran, indem es den Kaliumionenausstrom erhöht, wodurch die Membranintegrität gestört wird . Darüber hinaus wurde gezeigt, dass seine Derivate die Futtersuchaktivität von Blattläusen durch Beeinträchtigung ihres Sondierungsverhaltens hemmen .
Wirkmechanismus
Target of Action
Dihydrojasmone, a derivative of jasmonates, primarily targets aphids and fungi . It affects the foraging activity of aphids such as the Peach Potato Aphid (Myzus persicae) and has antifungal activity against dermatophytes .
Mode of Action
Dihydrojasmone interacts with its targets by altering their behavior or physiological processes. For instance, it hinders the foraging activity of aphids during the early stages of probing at the level of non-phloem tissues . In the case of fungi, it interferes with the functionality of the fungal plasma membrane .
Biochemical Pathways
It’s known that jasmonates, the family of compounds to which dihydrojasmone belongs, are synthesized in plants via the octadecanoid pathway . The application of Dihydrojasmone and its derivatives to host plants triggers behavioral responses in aphids .
Pharmacokinetics
It’s known that jasmonates are non-toxic, non-mutagenic, and easily metabolized , which suggests that Dihydrojasmone may have similar properties.
Result of Action
The application of Dihydrojasmone results in molecular and cellular effects on its targets. For aphids, it hinders their foraging activity, affecting their ability to feed . For fungi, it increases potassium release, affecting the functionality of the plasma membrane .
Biochemische Analyse
Biochemical Properties
Dihydrojasmone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, dihydrojasmone has been shown to potentiate the antifungal activity of terbinafine by affecting the functionality of the plasma membrane in dermatophytes . This interaction suggests that dihydrojasmone can modulate the sensitivity of fungal strains to antifungal agents, thereby enhancing their efficacy.
Cellular Effects
Dihydrojasmone affects various types of cells and cellular processes. It has been observed to influence the foraging activity of the peach potato aphid, Myzus persicae, by hindering their probing behavior at the level of non-phloem tissues . This indicates that dihydrojasmone can alter cell signaling pathways and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, dihydrojasmone exerts its effects through binding interactions with biomolecules. It has been found to modulate the sensitivity of fungal strains to terbinafine by increasing potassium release and affecting plasma membrane functionality . This suggests that dihydrojasmone may act as an enzyme inhibitor or activator, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydrojasmone can change over time. Studies have shown that the compound can hinder the foraging activity of aphids during early stages of probing This indicates that dihydrojasmone’s stability and degradation over time can influence its long-term effects on cellular function
Metabolic Pathways
Dihydrojasmone is involved in various metabolic pathways, including those related to jasmonates. Jasmonates, including dihydrojasmone, are synthesized from polyunsaturated fatty acids and play a role in plant defense mechanisms . The metabolic pathways of dihydrojasmone involve interactions with enzymes and cofactors that regulate its biosynthesis and degradation.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Dihydrojasmon kann auf verschiedene Weise synthetisiert werden. Ein bemerkenswertes Verfahren beinhaltet die Herstellung aus Levulinsäure, einer Verbindung, die aus Holz gewonnen werden kann. Die Synthese umfasst mehrere Schritte, darunter die Herstellung des Ethylesters von Levulinsäure .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound unter Verwendung einer Schwefelsäurelösung in einem mit mechanischem Rühren ausgestatteten Reaktionskessel synthetisiert. Der Prozess umfasst mehrere Schritte, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dihydrojasmon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verschiedene Hydroxy- und Epoxyderivate ergeben.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Verschiedene Halogenierungsmittel und Katalysatoren werden für Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Hydroxy- und Epoxyderivate, die auf ihre biologischen Aktivitäten untersucht wurden .
Vergleich Mit ähnlichen Verbindungen
Dihydrojasmon gehört zur Jasmonat-Familie, die Verbindungen wie Jasmonsäure, Methyljasmonat und cis-Jasmon umfasst. Im Vergleich zu diesen Verbindungen weist this compound einzigartige strukturelle Merkmale auf, die zu seinem besonderen Aroma und seinen biologischen Aktivitäten beitragen .
Ähnliche Verbindungen:
Jasmonsäure: Eine Schlüsselverbindung in pflanzlichen Abwehrmechanismen.
Methyljasmonat: Bekannt für seine Rolle in pflanzlichen Stressreaktionen.
Cis-Jasmon: Ähnlich in der Struktur, aber mit unterschiedlichen biologischen Aktivitäten.
This compound zeichnet sich durch seine spezifischen Anwendungen in der Parfümerie sowie durch sein Potenzial in der nachhaltigen Landwirtschaft und in der Antimykotikabehandlung aus.
Eigenschaften
IUPAC Name |
3-methyl-2-pentylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIXWYOBMVNGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051584 | |
| Record name | Dihydrojasmone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; celery, herbacous, spicy aroma | |
| Record name | 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in fats; Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.911-0.917 | |
| Record name | 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1128-08-1 | |
| Record name | Dihydrojasmone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrojasmone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrojasmone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclopenten-1-one, 3-methyl-2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydrojasmone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-pentylcyclopent-2-enone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROJASMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y953R7PP90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydrojasmone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dihydrojasmone?
A1: Dihydrojasmone has the molecular formula C11H18O and a molecular weight of 166.26 g/mol.
Q2: Can you describe a simple synthetic route for dihydrojasmone?
A2: Numerous synthetic approaches exist for dihydrojasmone. One simple route utilizes n-octanol as a starting material. [] The process involves oxidation of n-octanol to n-octanal, followed by a Mannich reaction and hydrogenation to yield 2-methyl octanal. Knoevenagel condensation of this substituted aldehyde gives 4-methyldec-3-enoic acid, which upon cyclization furnishes dihydrojasmone. []
Q3: Are there alternative synthetic routes to dihydrojasmone that involve different starting materials?
A3: Yes, dihydrojasmone can be synthesized from various starting materials. Researchers have explored routes using levulinic acid, [] 1-nitroheptane, [, ] and even the dithiane derivative of 2,5-undecanedione. [] The choice of starting material often depends on factors such as cost, availability, and the desired stereochemistry of the final product.
Q4: What is the significance of 2,5-undecanedione in the synthesis of dihydrojasmone?
A4: 2,5-Undecanedione is a key intermediate in many dihydrojasmone syntheses. It can be readily cyclized under basic conditions to yield the desired cyclopentenone ring system of dihydrojasmone. [, , , ]
Q5: How does the use of N,N-dimethylhydrazones aid in the synthesis of dihydrojasmone and cis-jasmone?
A5: N,N-dimethylhydrazones, particularly those derived from ketones, offer a unique regioselective approach to dihydrojasmone and cis-jasmone. These hydrazones can be selectively alkylated at the α-position of the α,β-unsaturated moiety, allowing for the controlled introduction of side chains. Subsequent hydrolysis of the hydrazone then yields the desired ketone with the desired side chain. [, ]
Q6: Does dihydrojasmone exhibit any biological activity?
A6: Yes, dihydrojasmone has been reported to possess larvicidal activity against Aedes aegypti mosquitoes. [] It also influences the foraging activity of the peach potato aphid Myzus persicae. []
Q7: How does dihydrojasmone affect the behavior of Myzus persicae?
A7: Dihydrojasmone, along with its derivatives, has been shown to hinder the foraging activity of Myzus persicae during the early probing stages at the level of non-phloem tissues. [] Interestingly, some derivatives, particularly those containing a hydroxy group in correlation with a lactone ring, exhibit greater activity than the parent compound. []
Q8: What is the role of dihydrojasmone in the natural defense system of plants?
A8: Dihydrojasmone, alongside other green leaf volatiles (GLVs), plays a role in plant defense mechanisms. These compounds, often released upon herbivore damage, can induce protective measures in neighboring plants. []
Q9: What is the significance of studying dihydrojasmone in the context of green leaf volatiles?
A9: Dihydrojasmone serves as a valuable model compound for understanding the broader role of GLVs in plant-insect interactions. [] Studying its effects on insect behavior and plant defense mechanisms provides insights into the ecological roles of these volatile compounds.
Q10: Is there any information available on the material compatibility and stability of dihydrojasmone under various conditions?
A10: While the provided abstracts don't explicitly discuss material compatibility and stability of dihydrojasmone, it's a crucial aspect for its applications in perfumes and other products. Further research would be needed to determine its stability in different formulations and under various storage conditions like temperature, light, and pH.
Q11: Are there any studies on the dissolution and solubility of dihydrojasmone in different media?
A11: The provided abstracts don't provide information about the dissolution and solubility of dihydrojasmone. Understanding its solubility in various solvents is essential for formulating it into different products.
Q12: Is there a need for analytical method validation for dihydrojasmone quantification?
A12: Yes, validating analytical methods, such as GC-MS, for dihydrojasmone quantification is crucial to ensure accuracy, precision, and specificity in research and industrial applications. [] This ensures reliable data interpretation and quality control in areas like fragrance analysis and ecological studies.
Q13: What are the potential environmental impacts of using dihydrojasmone?
A13: While dihydrojasmone is a naturally occurring compound, investigating its environmental impact, degradation pathways, and potential ecotoxicological effects is essential to ensure its sustainable use. []
Q14: What research infrastructure and resources could benefit future dihydrojasmone research?
A14: Access to advanced analytical techniques (e.g., high-resolution GC-MS, NMR), synthetic tools, and bioassays would facilitate further research on dihydrojasmone's synthesis, biological activity, and ecological role. Collaboration between chemists, biologists, and ecologists would also be beneficial. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















